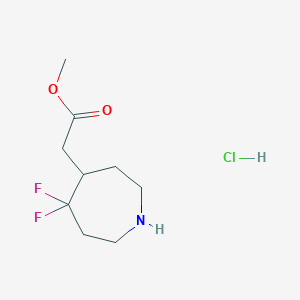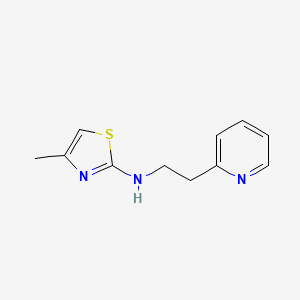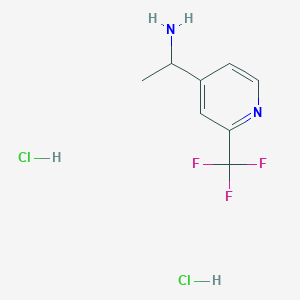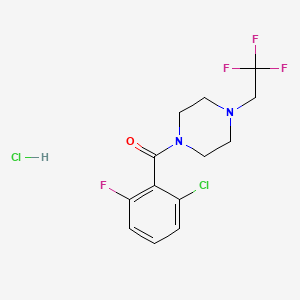
N-(3-fluoro-4-methylphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(3-fluoro-4-methylphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide is a derivative of piperidine and acetamide, featuring a phenylsulfonyl group and a substituted phenyl ring. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as sulfonamide and piperidine groups, which are known for their biological activities, including antibacterial and enzyme inhibition properties .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting with the reaction of benzenesulfonyl chloride with a piperidine derivative to yield a key intermediate, which is then further reacted with various electrophiles to introduce different substituents . For example, in one study, ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate was synthesized and subsequently converted into a series of N-substituted derivatives . Another study describes the synthesis of N-aryl/aralkyl substituted acetamide derivatives by reacting benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution at the nitrogen atom with different electrophiles . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of compounds in this class is typically confirmed using spectroscopic techniques such as 1H-NMR, IR, and mass spectrometry . These techniques provide detailed information about the molecular framework and the nature of the substituents attached to the core piperidine structure. The presence of the phenylsulfonyl group and other substituents can significantly influence the molecular conformation and, consequently, the biological activity of the compound.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the functional groups present. The sulfonamide group is known for its role in medicinal chemistry due to its stability and the potential for hydrogen bonding, which can be crucial for biological interactions . The piperidine nucleus is a common feature in many biologically active compounds and can undergo various chemical reactions, including substitutions, to yield a diverse array of derivatives with different biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of polar groups like sulfonamide can enhance solubility in aqueous media, which is beneficial for biological applications. The steric and electronic effects of the substituents can also affect the compound's reactivity and interaction with biological targets .
科学的研究の応用
Synthesis of Biologically Active Compounds
Research has delved into the synthesis of new derivatives with potential biological activities. For instance, a series of N-aryl/aralkyl substituted derivatives were synthesized to evaluate their inhibitory activities against enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. These compounds displayed promising activity, suggesting their potential in therapeutic applications related to enzyme regulation (Khalid et al., 2014). Similarly, novel 3,4,5-trisubstituted-1,2,4-triazole analogues were synthesized, showing significant enzyme inhibitory activities, hinting at their therapeutic potential (Virk et al., 2018).
Modulation of Biological Pathways
Specific compounds like N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine have been identified as novel small molecule agonists for motilin receptors, with implications for gastrointestinal motility modulation. This compound exhibited promising pharmacokinetic profiles and was selected for further development due to its potentiation of neuronal-mediated contractions of isolated gastric antrum tissue (Westaway et al., 2009).
Antibacterial and Antitumor Activities
A series of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized to evaluate their antibacterial potentials. These compounds demonstrated moderate inhibitory activities against various bacterial strains, suggesting their utility in addressing bacterial infections (Iqbal et al., 2017). Additionally, novel isoxazole compounds exhibited significant anti-tumor activities, underscoring the potential of such derivatives in cancer research and treatment (Hao-fei, 2011).
Enzyme Inhibition for Disease Management
Investigations into the structure-activity relationships of dual inhibitors for enzymes like phosphoinositide 3-kinase and mammalian target of rapamycin highlighted the importance of certain heterocyclic analogues in improving metabolic stability and therapeutic efficacy (Stec et al., 2011). Such research contributes to the development of targeted therapies for diseases associated with these enzymes.
特性
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-15-10-11-16(13-19(15)21)22-20(24)14-17-7-5-6-12-23(17)27(25,26)18-8-3-2-4-9-18/h2-4,8-11,13,17H,5-7,12,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXFNLGNPPAVLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7,8-dimethylchromen-2-one](/img/structure/B2531526.png)





![(2-chloro-6-fluorophenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2531534.png)

![methyl 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylate](/img/structure/B2531537.png)

![5-amino-N-(2,5-dimethylphenyl)-1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2531542.png)

![3-[1-[1-[(E)-2-Phenylethenyl]sulfonylpiperidine-4-carbonyl]piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B2531544.png)